molecular formula C13H11N B010567 9,10-Dihydroacridine CAS No. 92-81-9

9,10-Dihydroacridine

Cat. No. B010567
CAS RN: 92-81-9
M. Wt: 181.23 g/mol
InChI Key: HJCUTNIGJHJGCF-UHFFFAOYSA-N
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Patent
US06897036B2

Procedure details

Chemiluminescent HRP detection limit using a reagent composition containing 0.05 mM 2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate (compound 13), 0.1 mM 4-phenylphenol, 0.5 mM urea peroxide, 1 mM EDTA, and 0.025% TWEEN 20 in 0.01 M tris buffer, pH 8.0 was obtained on a Labsystems Luminoskan microtiter plate reader. White Microlite 1 FB 12-well strips (Dynatech Laboratories) containing 100 μL of the reagent in each well were reacted with 10 μL of HRP dilutions. Light intensity was measured at 10 min.
[Compound]
Name
2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TWEEN 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
100 μL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10](O)=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:14]([NH2:17])(N)=O.OO.C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O>>[CH:2]1[C:1]2[CH2:7][C:8]3[C:14](=[CH:12][CH:11]=[CH:10][CH:9]=3)[NH:17][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2′,3′,6′-trifluorophenyl 3-methoxy-10-methylacridan-9-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
compound 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N)N.OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Name
TWEEN 20
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
reagent
Quantity
100 μL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained on a Labsystems Luminoskan microtiter plate reader
CUSTOM
Type
CUSTOM
Details
were reacted with 10 μL of HRP dilutions

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1=CC=CC=2NC3=CC=CC=C3CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.